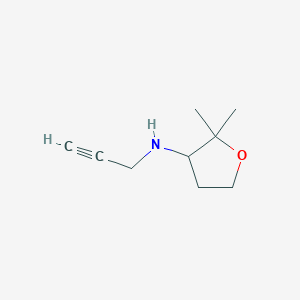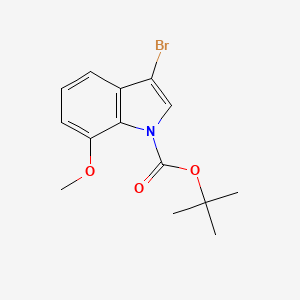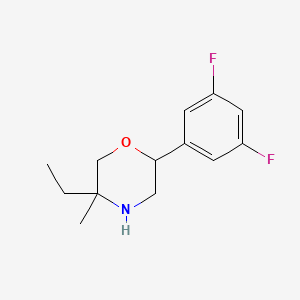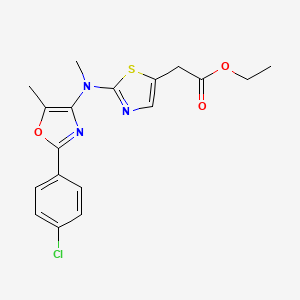![molecular formula C10H13BrOS B15241277 2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B15241277.png)
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol . This compound features a cyclopentanol core substituted with a bromothiophene moiety, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with cyclopentylmagnesium bromide, followed by hydrolysis . The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Cyclopentylmagnesium bromide, 5-bromothiophene-2-carbaldehyde, and water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above laboratory methods to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or carboxylic acid
Reduction: Formation of the corresponding alcohol or alkane
Substitution: Nucleophilic substitution reactions at the bromine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products
Oxidation: 2-[(5-Bromothiophen-2-yl)methyl]cyclopentanone
Reduction: 2-[(5-Bromothiophen-2-yl)methyl]cyclopentanol
Substitution: 2-[(5-Iodothiophen-2-yl)methyl]cyclopentan-1-ol
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of biological pathways involving thiophene derivatives
Medicine: Exploration of its pharmacological properties and potential therapeutic applications
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar thiophene structure but different functional groups
2-(5-Bromothiophen-2-yl)ethan-1-ol: Similar bromothiophene structure with an ethan-1-ol group
Uniqueness
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is unique due to its cyclopentanol core, which imparts distinct chemical and physical properties compared to other bromothiophene derivatives .
Eigenschaften
Molekularformel |
C10H13BrOS |
|---|---|
Molekulargewicht |
261.18 g/mol |
IUPAC-Name |
2-[(5-bromothiophen-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13BrOS/c11-10-5-4-8(13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
InChI-Schlüssel |
CWPQPDPMHWITMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)O)CC2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)







![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)


![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)

![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
